ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H25NO5S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.14534407 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Chemistry Applications
ATRP Synthesis of Amphiphilic Copolymers : Amphiphilic copolymers, synthesized through Atom Transfer Radical Polymerization (ATRP), use methoxy-poly(ethylene glycol) (MPEG) as a macroinitiator. These copolymers exhibit controlled copolymerization with molecular weights increasing linearly with conversion, showcasing their potential in creating well-defined polymer architectures for various applications, including drug delivery systems and surface modifications (Lee, Russell, & Matyjaszewski, 2003).
RAFT Synthesis of Branched Acrylic Copolymers : The synthesis of branched acrylic copolymers using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization highlights the versatility of RAFT in producing polymers with complex architectures. This method allows for the incorporation of branching agents without causing gelation, paving the way for new materials with unique properties (Vo, Rosselgong, Armes, & Billingham, 2007).
Medicinal Chemistry and Antitumor Agents
Synthesis of Lignan Conjugates for Antimicrobial and Antioxidant Activities : Novel compounds synthesized for their antimicrobial and antioxidant activities demonstrate the chemical versatility and biological relevance of thiophene derivatives. Such compounds, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, exhibit significant antibacterial and antifungal properties, underscoring their potential in developing new therapeutic agents (Raghavendra et al., 2016).
Antitumor Activity of Thiophene Derivatives : The design and synthesis of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives highlight their potent antiproliferative activity against a wide range of cancer cell lines. These findings emphasize the role of thiophene derivatives in the development of new antitumor agents with high specificity and efficacy (Romagnoli et al., 2014).
Materials Science and Liquid Crystal Synthesis
Synthesis of Liquid Crystalline Polymethacrylates : The synthesis of polymethacrylates with mesogenic ester groups showcases their potential in liquid crystalline materials. These materials' anionic and radical polymerization processes highlight the nuanced control over polymer structure, which is critical for the development of advanced materials for displays and optical devices (Nakano, Hasegawa, & Okamoto, 1993).
Organic Chemistry and Synthesis Strategies
Phosphine-catalyzed Annulation : The use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4+2] annulation reactions to synthesize highly functionalized tetrahydropyridines demonstrates innovative synthetic routes in organic chemistry. This method offers a new pathway to construct complex molecules with high regioselectivity and yield, useful in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-25-20(23)18-13(2)14(3)27-19(18)21-17(22)11-8-12-26-16-10-7-6-9-15(16)24-4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPFXKDPRSIZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCOC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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